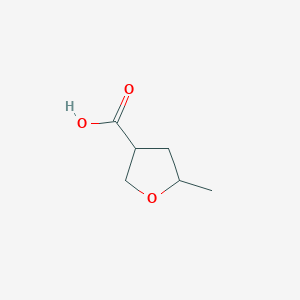

5-Methyloxolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-5(3-9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWUMIANQIGMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797225-93-4 | |

| Record name | 5-methyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyloxolane 3 Carboxylic Acid and Its Stereoisomers

Classical Synthetic Routes

Classical approaches to the synthesis of 5-methyloxolane-3-carboxylic acid and its analogs primarily rely on the formation of the oxolane ring through cyclization reactions and subsequent functional group manipulations.

Cyclization Reactions for Oxolane Ring Formation

The construction of the 5-methyloxolane ring is a key step in the synthesis of this compound. Intramolecular cyclization of suitably functionalized open-chain precursors is a common and effective strategy. One conceptual approach involves the intramolecular Williamson ether synthesis, where a halo-alcohol undergoes cyclization under basic conditions. For the synthesis of a 5-methyloxolane derivative, a precursor such as a 1-halo-4-hydroxypentane derivative bearing a protected carboxylic acid or a precursor to the carboxylic acid at the 2-position would be required.

Another powerful method for forming substituted tetrahydrofurans is through intramolecular hydroalkoxylation of an unsaturated alcohol. For instance, a suitably substituted pent-4-en-1-ol derivative could undergo acid-catalyzed cyclization to form the 5-methyloxolane ring. The position of the double bond and the substituents on the alkene and alcohol moieties are critical for controlling the regioselectivity of the ring closure to favor the desired 5-membered ring over a 6-membered ring.

Lactonization of γ-hydroxy carboxylic acids or their corresponding esters is also a viable route. A precursor like 4,5-dihydroxypentanoic acid or its ester could be envisioned to first form a γ-lactone (a five-membered ring containing an ester), which can then be selectively reduced to the corresponding oxolane.

Functional Group Interconversions of Precursors

Once the oxolane ring is established, a series of functional group interconversions may be necessary to arrive at the final this compound. For instance, if the cyclization precursor contained a nitrile or an ester group as a placeholder for the carboxylic acid, these would need to be hydrolyzed. The hydrolysis of an ester to a carboxylic acid is typically achieved under acidic or basic conditions. masterorganicchemistry.com Similarly, a nitrile group can be converted to a carboxylic acid through hydrolysis, often requiring more forcing conditions.

In some synthetic strategies, the carboxylic acid functionality might be introduced after the formation of the oxolane ring. This could involve, for example, the oxidation of a primary alcohol at the C3 position of a 5-methyloxolane precursor.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the cyclization and functional group interconversion steps. For cyclization reactions, key parameters to consider include the choice of solvent, temperature, catalyst (if any), and the concentration of the reactants. For instance, in an intramolecular Williamson ether synthesis, the choice of base and solvent can significantly impact the rate of cyclization versus competing intermolecular reactions.

Asymmetric and Chiral Synthesis Approaches

The presence of two stereocenters in this compound (at C3 and C5) means that it can exist as four possible stereoisomers (RR, SS, RS, and SR). The development of asymmetric and chiral synthesis strategies is therefore essential to selectively produce a single desired stereoisomer.

Enantioselective Synthesis of this compound and its Chirality

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One strategy to achieve this for this compound is to start from a chiral pool precursor. For example, the synthesis of (5S)-5-methyltetrahydrofuran-2-one has been reported starting from L-lactic acid ethyl ester, a readily available chiral molecule. nsf.gov This chiral lactone could potentially be elaborated to introduce the carboxylic acid functionality at the C3 position while retaining the stereochemistry at C5.

Another approach is to use a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For instance, an enantioselective Henry reaction followed by an iodocyclization has been used to synthesize 2,5-disubstituted tetrahydrofurans with high enantioselectivity. acs.org A similar strategy could be adapted for the synthesis of this compound by choosing appropriate starting materials.

The chirality of the final product is determined by the spatial arrangement of the substituents at the chiral centers. The absolute configuration (R or S) of each stereocenter is assigned based on the Cahn-Ingold-Prelog priority rules. The separation of enantiomers, a process known as resolution, can also be employed if a racemic mixture is synthesized. nih.govresearchgate.net This typically involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization. nih.govresearchgate.netgoogle.com

Diastereoselective Control in Oxolane-Carboxylic Acid Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this means controlling the cis or trans relationship between the methyl group at C5 and the carboxylic acid group at C3.

The diastereoselectivity of cyclization reactions can often be influenced by the stereochemistry of the starting material or by the reaction conditions. For example, in the diastereoselective synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates, the reaction of γ-lactols with silylated nucleophiles has been shown to proceed with high diastereoselectivity. acs.org Similarly, the synthesis of 2,3,4-trisubstituted tetrahydrofurans has been achieved with diastereoselective control. nsf.gov

The relative stereochemistry of the substituents on the acyclic precursor can direct the formation of a specific diastereomer upon cyclization. For instance, the stereochemistry of a hydroxyl group in an open-chain precursor can influence the facial selectivity of an intramolecular reaction, leading to the preferential formation of one diastereomer over another.

Below is a table summarizing potential synthetic strategies and the key stereochemical considerations:

| Synthetic Strategy | Key Reaction | Stereochemical Control |

| Classical Synthesis | Intramolecular Williamson Ether Synthesis | Substrate control from a chiral precursor. |

| Intramolecular Hydroalkoxylation | Substrate control; potential for catalyst control. | |

| Lactone Reduction | Stereochemistry set by the precursor lactone. | |

| Asymmetric Synthesis | Chiral Pool Synthesis | Enantioselectivity derived from the starting material (e.g., L-lactic acid). |

| Catalyst-controlled Enantioselective Cyclization | Enantioselectivity induced by a chiral catalyst. | |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | |

| Diastereoselective Synthesis | Diastereoselective Cyclization of Acyclic Precursors | Diastereoselectivity controlled by existing stereocenters in the precursor. |

| Reaction of Chiral Lactols | Diastereoselectivity controlled by the stereochemistry of the lactol. |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a crucial process for separating racemic mixtures of this compound into its individual enantiomers. wikipedia.org This is often necessary when asymmetric synthesis is not feasible or to achieve higher enantiomeric purity. wikipedia.org

A prevalent method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a chiral auxiliary or resolving agent. libretexts.orglibretexts.org The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orglibretexts.org

Commonly used chiral auxiliaries for resolving acidic compounds include naturally occurring and readily available chiral bases like brucine, strychnine, and quinine. libretexts.orglibretexts.org The selection of the appropriate chiral auxiliary and solvent system is critical and often determined empirically to achieve efficient separation. wikipedia.org For instance, in a study aimed at resolving a racemic acid, various chiral amino alcohols were screened in combination with different solvents to optimize the separation of the diastereomeric salts based on solubility differences. kiko-tech.co.jp

The process typically involves the following steps:

Reaction of the racemic this compound with an enantiomerically pure chiral amine.

This reaction forms a mixture of two diastereomeric salts.

These salts are then separated based on their differential solubility in a chosen solvent system through crystallization.

Finally, the separated diastereomeric salts are treated with an acid to regenerate the individual, enantiomerically pure or enriched this compound.

Table 1: Examples of Chiral Auxiliaries and Solvent Systems for Diastereomeric Salt Resolution

| Chiral Auxiliary | Solvent System Example | Principle of Separation |

| (+)-cinchotoxine | Toluene | Differential Solubility |

| (S)-mandelic acid | Toluene/Methanol | Differential Solubility |

| trans-1-amino-2-indanol | Propionitrile/Methyl tert-butyl ether | Differential Solubility |

| Brucine | Not specified | Differential Solubility |

| Strychnine | Not specified | Differential Solubility |

| Quinine | Not specified | Differential Solubility |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers, including chiral carboxylic acids. researchgate.netnih.gov This direct method avoids the need for derivatization into diastereomers. nih.gov

The separation mechanism relies on the differential interactions between the enantiomers of this compound and the chiral environment of the stationary phase. researchgate.net The success of the separation is highly dependent on the choice of the CSP and the mobile phase composition. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds. researchgate.netresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common CSP used for such separations. researchgate.net

Factors influencing the resolution in chiral HPLC include:

The nature of the chiral stationary phase: The choice of CSP is paramount, with options ranging from polysaccharide derivatives to macrocyclic glycopeptides and Pirkle-type phases. researchgate.netsigmaaldrich.com

Mobile phase composition: The polarity and composition of the mobile phase can be adjusted to optimize the separation. Different modes like normal phase, reversed-phase, and polar organic mode can be employed. sigmaaldrich.com

Structural features of the analyte: The presence of functional groups near the stereocenter of this compound can influence its interaction with the CSP. researchgate.net

Table 2: Common Chiral Stationary Phases for HPLC Resolution

| Chiral Stationary Phase Type | Example | Common Application |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for various compounds. researchgate.net |

| Polysaccharide-based | Amylose tris(3-chloro-5-methylphenylcarbamate) | Separation of various pharmaceuticals. nih.gov |

| Macrocyclic Glycopeptide | Vancomycin-based (e.g., Chirobiotic V) | Separation of polar and ionizable compounds. sigmaaldrich.com |

| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Chirobiotic T) | Separation of chiral acids. researchgate.net |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more sustainable and efficient methods for synthesizing chiral compounds like this compound. These strategies often offer advantages in terms of reduced waste, milder reaction conditions, and improved selectivity.

Chemoenzymatic synthesis and biocatalysis leverage the high stereoselectivity of enzymes to perform challenging chemical transformations. nih.gov Enzymes can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of a target enantiomer. For carboxylic acids, enzymes like lipases and esterases are commonly used.

In a typical kinetic resolution scenario, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For example, a lipase (B570770) could selectively esterify one enantiomer of a racemic alcohol precursor to this compound, allowing for the separation of the esterified product from the unreacted enantiomeric alcohol.

Carboxylic acid reductases (CARs) are another class of enzymes that have gained attention for their ability to reduce carboxylic acids to aldehydes, a difficult transformation to achieve selectively with chemical methods. rsc.org This enzymatic approach can be integrated into cascade reactions for the synthesis of complex molecules. nih.gov For instance, a chemoenzymatic cascade could involve the enzymatic reduction of a precursor followed by further chemical modifications. csic.es The use of whole-cell biocatalysts, which express a series of enzymes, can also streamline multi-step syntheses. nih.gov

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be minimized or eliminated.

While specific examples for the direct electrochemical synthesis of this compound are not prevalent, the principles of electrochemical synthesis can be applied to key steps in its synthesis. For instance, the oxidation of alcohols to carboxylic acids or the reduction of unsaturated precursors can be achieved electrochemically. The electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related biomass-derived platform chemical, to 2,5-furandicarboxaldehyde demonstrates the potential of this method for selective oxidation under mild conditions. mdpi.com The choice of electrode material, solvent, and supporting electrolyte is crucial for controlling the reaction pathway and achieving high yields and selectivity. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for process optimization, safety, and scalability. polimi.itnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. polimi.it

The synthesis of complex organic molecules, including those with chiral centers, can be significantly enhanced using flow chemistry. uc.pt For the synthesis of this compound or its precursors, flow chemistry could be implemented for:

Improved heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the use of highly exothermic or endothermic reactions under controlled conditions. polimi.it

Telescoped reactions: Multiple reaction steps can be performed sequentially in a continuous flow without the need for isolating and purifying intermediates, which reduces waste and processing time. nih.gov

Access to novel reaction conditions: Flow reactors can operate at elevated temperatures and pressures, allowing for reactions to proceed at much faster rates than in batch processing. polimi.it

For example, a multi-step synthesis could be designed where precursors are pumped through different reactor coils, each maintained at an optimal temperature for a specific reaction step, with in-line purification modules to remove byproducts. thieme-connect.de

Green Chemistry Principles in Synthesis

The pursuit of sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. While specific, documented syntheses for this compound are not prevalent in publicly accessible literature, it is possible to propose and evaluate hypothetical synthetic pathways based on established chemical transformations for analogous structures. This section explores potential green synthetic strategies for this compound and its stereoisomers, with a focus on adherence to the twelve principles of green chemistry.

The analysis of these hypothetical routes will consider key green metrics such as atom economy, the use of renewable feedstocks, the avoidance of hazardous reagents, and energy efficiency.

Hypothetical Synthetic Pathways and Green Chemistry Evaluation

Two plausible, albeit hypothetical, synthetic routes are considered here:

Route A: Functionalization of Bio-based 2-Methyloxolane. This approach leverages a readily available starting material that can be derived from renewable resources.

Route B: Catalytic Cyclization of a Bio-derivable Precursor. This strategy focuses on building the oxolane ring from an acyclic precursor that could potentially be sourced from biomass.

Route A: Functionalization of Bio-based 2-Methyloxolane

This proposed pathway commences with 2-methyloxolane (also known as 2-methyltetrahydrofuran), a solvent that can be produced from lignocellulosic biomass via intermediates like levulinic acid or furfural. researchgate.networdpress.com The subsequent steps would involve introducing a carboxylic acid functionality at the C3 position.

Scheme 1: Hypothetical Synthesis of this compound via Functionalization of 2-Methyloxolane.

(This is a conceptual pathway and does not represent an established synthesis)

Halogenation: Radical halogenation of 2-methyloxolane at the C3 position to introduce a leaving group.

Cyanation: Nucleophilic substitution of the halide with a cyanide group.

Hydrolysis: Hydrolysis of the resulting nitrile to the carboxylic acid.

Green Chemistry Analysis of Route A:

| Green Principle | Analysis of Hypothetical Route A |

| 1. Prevention | This route could generate significant waste, particularly from the halogenation and cyanation steps. |

| 2. Atom Economy | The atom economy of this multi-step synthesis is likely to be low due to the use of stoichiometric reagents and the generation of by-products at each stage. For example, the initial halogenation would produce a hydrogen halide as a by-product. |

| 3. Less Hazardous Chemical Syntheses | The use of radical halogenating agents (e.g., N-bromosuccinimide) and toxic cyanide salts poses significant safety and environmental hazards. |

| 5. Safer Solvents and Auxiliaries | While the starting material, 2-methyloxolane, is a greener solvent, the subsequent reactions might require less desirable organic solvents. |

| 7. Use of Renewable Feedstocks | A major advantage of this route is the potential to start from bio-based 2-methyloxolane, derived from renewable resources like corn stover or sugarcane bagasse. researchgate.networdpress.com |

| 8. Reduce Derivatives | This pathway involves multiple derivatization steps (halogenation, cyanation), which is not ideal from a green chemistry perspective. |

| 9. Catalysis | The initial halogenation is typically a radical reaction and may not be catalytic. The subsequent steps are stoichiometric. There is potential for developing catalytic alternatives. |

Table 1: Qualitative Green Chemistry Assessment of Hypothetical Route A.

Route B: Catalytic Cyclization of a Bio-derivable Precursor

This conceptual route aims to construct the this compound scaffold through an intramolecular cyclization of a precursor potentially derived from renewable sources.

Scheme 2: Hypothetical Synthesis of this compound via Catalytic Cyclization.

(This is a conceptual pathway and does not represent an established synthesis)

Aldol-type Condensation: A condensation reaction between a protected hydroxyacetone (B41140) derivative (potentially from glycerol) and a glyoxylate (B1226380) derivative.

Diastereoselective Reduction: Reduction of the resulting keto-ester to a diol-ester.

Acid-catalyzed Cyclization: Intramolecular cyclization to form the oxolane ring.

Deprotection: Removal of any protecting groups.

Green Chemistry Analysis of Route B:

| Green Principle | Analysis of Hypothetical Route B |

| 1. Prevention | If catalytic and highly selective, this route could generate less waste compared to Route A. |

| 2. Atom Economy | An intramolecular cyclization step can have a high atom economy (often 100% for the cyclization itself, with the elimination of a small molecule like water). The overall atom economy would depend on the preceding steps. |

| 3. Less Hazardous Chemical Syntheses | This route could potentially avoid the use of highly toxic reagents like cyanide. The use of catalytic hydrogenation would be preferable to stoichiometric metal hydrides. |

| 5. Safer Solvents and Auxiliaries | The reactions could potentially be carried out in greener solvents, including water or bio-derived alcohols. |

| 7. Use of Renewable Feedstocks | The starting materials could potentially be derived from biomass (e.g., glycerol, a byproduct of biodiesel production). |

| 9. Catalysis | This route heavily relies on catalysis for the reduction and cyclization steps, which is a key principle of green chemistry. Biocatalysis could be explored for the reduction step to achieve high stereoselectivity under mild conditions. researchgate.netukri.org |

| 11. Real-time Analysis | The progress of the catalytic reactions could be monitored in real-time to optimize conditions and minimize by-product formation. |

| 12. Inherently Safer Chemistry | By avoiding hazardous intermediates and reagents, this pathway has the potential to be inherently safer than Route A. |

Table 2: Qualitative Green Chemistry Assessment of Hypothetical Route B.

Comparative Analysis and Future Directions

A direct comparison highlights the potential green advantages of a catalytic cyclization approach (Route B) over a functionalization strategy (Route A).

| Metric | Hypothetical Route A | Hypothetical Route B |

| Overall "Greenness" | Lower | Potentially Higher |

| Starting Material Source | Renewable (2-Methyloxolane) | Potentially Renewable (Glycerol, etc.) |

| Key Chemical Transformations | Halogenation, Cyanation, Hydrolysis | Condensation, Reduction, Cyclization |

| Primary Hazards | Toxic reagents (cyanides, halogenating agents) | Potentially flammable solvents, high-pressure hydrogenation |

| Potential for Catalysis | Low | High |

| Atom Economy | Low | Potentially High |

Table 3: Comparative Green Chemistry Metrics for Hypothetical Synthetic Routes.

Future research into the synthesis of this compound and its stereoisomers would benefit from focusing on catalytic and biocatalytic methods. The development of a chemo-enzymatic route, for instance, could offer high selectivity and efficiency under mild reaction conditions, aligning well with the principles of green chemistry. chemeurope.comacs.org The exploration of starting materials derived directly from the biorefinery process would further enhance the sustainability of any developed synthesis.

Chemical Reactivity and Reaction Mechanisms of 5 Methyloxolane 3 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a focal point for nucleophilic acyl substitution reactions. pressbooks.pub In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubkhanacademy.org Subsequently, the leaving group, which is typically derived from the hydroxyl group of the carboxylic acid, is eliminated, resulting in the formation of a new acyl compound. pressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org

Esterification is a common reaction of carboxylic acids, including 5-methyloxolane-3-carboxylic acid, where it reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comchemguide.co.uk This reaction, known as the Fischer esterification, is a reversible process. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org This is followed by proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.comlibretexts.org Isotopic labeling studies have confirmed that the oxygen atom from the alcohol is incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. libretexts.org

| Reagent | Catalyst | Product | Conditions |

| Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | 5-Methyloxolane-3-carboxylate ester | Heating |

| Diazoalkane (e.g., Diazomethane) | - | Methyl 5-methyloxolane-3-carboxylate | - |

This table provides a summary of common esterification methods.

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. researchgate.net The direct reaction of this compound with an amine is generally challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orglibretexts.org However, this reaction can be achieved by heating the ammonium (B1175870) carboxylate salt to high temperatures (above 100°C) to drive off water. libretexts.org

A more common and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid. libretexts.org The carboxylic acid adds to the DCC, forming a highly reactive intermediate with a good leaving group. This intermediate is then readily attacked by the amine to form the corresponding amide. libretexts.org Other reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have also been shown to be effective for the amidation of carboxylic acids under basic conditions. lookchemmall.com

| Reagent | Coupling Agent | Product |

| Amine (R'R''NH) | Heat | 5-Methyloxolane-3-carboxamide |

| Amine (R'R''NH) | DCC | 5-Methyloxolane-3-carboxamide |

This table outlines common methods for amidation.

Carboxylic acids can be converted into more reactive derivatives like acid chlorides and anhydrides. These derivatives serve as versatile intermediates for the synthesis of other acyl compounds.

Acid Chlorides: The most common method for converting a carboxylic acid to an acid chloride is by reacting it with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk During this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite group, which is an excellent leaving group. The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.orglibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used for this transformation. chemguide.co.ukresearchgate.net

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, often through the reaction of a carboxylate with an acid chloride. masterorganicchemistry.com Another method involves the dehydration of two carboxylic acid molecules, which can be promoted by dehydrating agents. Aromatic carboxylic anhydrides, such as 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA), have been used as effective dehydrating reagents in the presence of a Lewis acid catalyst for the synthesis of esters, which proceeds through a mixed anhydride intermediate. tcichemicals.com

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 5-Methyloxolane-3-carbonyl chloride |

| Phosphorus(V) chloride (PCl₅) | 5-Methyloxolane-3-carbonyl chloride |

| Carboxylate and an acid chloride | 5-Methyloxolane-3-carboxylic anhydride |

This table summarizes reagents for the synthesis of acid chlorides and anhydrides.

Reactions of the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is generally stable but can undergo specific reactions, particularly oxidation and reduction, which can lead to ring-opening or modification of the ring structure.

The oxidation of the oxolane ring system is not a common transformation for this compound itself. The tetrahydrofuran (B95107) ring is relatively resistant to oxidation under mild conditions. However, under more forcing conditions or with specific oxidizing agents, oxidation can occur, potentially leading to the cleavage of the C-O bonds and the formation of various degradation products. The specific products would depend on the oxidant used and the reaction conditions.

The oxolane ring is generally resistant to reduction. However, the carboxylic acid group can be reduced to a primary alcohol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. This is followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an acidic workup. It is important to note that this reduction transforms the carboxylic acid group into a hydroxymethyl group, yielding (5-methyl-tetrahydrofuran-3-yl)methanol. The oxolane ring itself remains intact during this process.

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | (5-Methyl-tetrahydrofuran-3-yl)methanol |

This table shows the product of the reduction of the carboxylic acid group.

Ring-Opening Reactions and Associated Transformations

Similarly, a detailed account of ring-opening reactions for this compound is not found in the existing literature. While the reactivity of related oxolane structures, such as 2-methyloxolane (also known as 2-methyltetrahydrofuran), has been explored in other contexts, specific studies detailing the conditions and outcomes of opening the 5-methyloxolane ring in the presence of the 3-carboxylic acid group have not been published.

Mechanisms of Key Chemical Transformations

Due to the lack of primary research on the reactivity of this compound, a detailed discussion of its chemical transformation mechanisms is not possible.

Investigation of Reaction Pathways

No studies were found that specifically investigate the reaction pathways of this compound.

Role of Intermediates in Catalytic Cycles

There is no available information describing the role of intermediates formed from this compound within catalytic cycles.

Kinetic and Thermodynamic Considerations

A search for kinetic or thermodynamic data for any reaction involving this compound yielded no results. Consequently, a discussion of the kinetic and thermodynamic considerations of its chemical transformations cannot be provided.

Advanced Analytical Characterization of 5 Methyloxolane 3 Carboxylic Acid

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the molecular structure of 5-Methyloxolane-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons adjacent to the oxygen atom in the oxolane ring and the carboxylic acid group would appear at distinct chemical shifts. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield region of the spectrum, often above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carbonyl group are expected in the 2.5-3.0 ppm region. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 170-185 ppm. The carbons of the oxolane ring would appear at distinct chemical shifts influenced by the oxygen atom and the methyl group substituent.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| >10 (broad s, 1H, -COOH) | 170-185 (C=O) |

| ~4.0-4.5 (m, 1H, -CH-O) | ~70-80 (-CH-O) |

| ~3.5-4.0 (m, 2H, -CH₂-O) | ~65-75 (-CH₂-O) |

| ~2.5-3.0 (m, 1H, -CH-COOH) | ~40-50 (-CH-COOH) |

| ~2.0-2.5 (m, 2H, -CH₂-) | ~30-40 (-CH₂-) |

| ~1.2-1.4 (d, 3H, -CH₃) | ~15-25 (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized prediction based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. orgchemboulder.com The C-O stretching vibration of the carboxylic acid and the ether linkage in the oxolane ring would appear in the 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong band. The symmetric stretching of the oxolane ring would also be Raman active.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad, strong) | Weak |

| C-H Stretch (Aliphatic) | 2990-2850 (medium to strong) | 2990-2850 (strong) |

| C=O Stretch (Carboxylic Acid) | 1760-1690 (strong) | 1760-1690 (strong) |

| C-O Stretch (Carboxylic Acid & Ether) | 1320-1085 (medium to strong) | Observable |

| O-H Bend | 1440-1395 and 950-910 | Observable |

Note: The presented ranges are general and can be influenced by the physical state of the sample and intermolecular interactions. orgchemboulder.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. Carboxylic acids generally exhibit a weak n → π* transition for the carbonyl group at around 200-210 nm. The oxolane ring itself does not have significant absorption in the standard UV-Vis range. Therefore, this compound is expected to have a weak absorption band in the low UV region.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization methods include methylation to form the corresponding methyl ester. nih.gov

The gas chromatogram would show a peak at a specific retention time for the derivatized this compound. The mass spectrum of this peak would display the molecular ion peak of the derivative, and a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of the oxolane ring and the loss of the carboxyl group or its derivative are expected to be key features in the mass spectrum.

| Technique | Sample Preparation | Expected Observations |

| GC-MS | Derivatization (e.g., methylation) | A specific retention time for the derivatized analyte. The mass spectrum will show the molecular ion of the derivative and characteristic fragment ions. |

Note: The retention time and fragmentation pattern are dependent on the specific GC column and MS conditions used. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids without the need for derivatization. nih.govnih.gov Reversed-phase liquid chromatography can be used to separate this compound from other components in a mixture.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and detected. nih.govchromforum.org In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed. nih.govuni.lu High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

| Technique | Ionization Mode | Expected Ions |

| LC-MS (ESI) | Negative | [M-H]⁻ |

| LC-MS (ESI) | Positive | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |

Note: The choice of ionization mode and mobile phase composition can significantly influence the ionization efficiency and the types of ions observed. nih.govnih.govchromforum.org

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is the cornerstone for assessing the purity and separating the isomers of this compound. Both HPLC and GC are powerful tools, with the choice depending on the analytical goal and whether derivatization is employed.

HPLC is a versatile method for analyzing this compound in its native form or after derivatization. It is particularly dominant for the separation of chiral compounds. nih.gov

For purity analysis , reversed-phase HPLC is commonly used. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of water (often buffered with an acid like phosphoric or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

For isomeric analysis , separating the enantiomers of this compound requires a chiral environment. The most direct and widely used method is employing a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad selectivity in separating enantiomers of various compound classes, including chiral acids. researchgate.net The selection of the mobile phase—which can be normal-phase (e.g., heptane/ethanol), polar organic, or reversed-phase—is critical for achieving separation on a given CSP. sigmaaldrich.com The success of a chiral separation depends on the three-point interaction between the analyte and the CSP. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Carboxylic Acids

| Parameter | Purity Analysis (Reversed-Phase) | Isomeric Analysis (Chiral) |

| Column | Alkyl Phenyl or C18 (e.g., 10 µm) | Chiral Stationary Phase (e.g., Chiralpak, Chirobiotic) |

| Mobile Phase | Water/Methanol with 0.05 M Phosphoric Acid (pH 2.5) nih.gov | Heptane/Ethanol with additives (e.g., Acetic Acid) |

| Detection | UV (e.g., 210-254 nm) nih.gov | UV or Mass Spectrometry (MS) |

| Flow Rate | 1.0 - 2.0 mL/min | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ambient or controlled |

Direct analysis of free carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can result in broad, tailing peaks and poor reproducibility. colostate.edu Therefore, GC analysis is almost always performed after a derivatization step (see 5.2.3) to convert the acid into a more volatile and less polar ester or silyl (B83357) derivative. lmaleidykla.lt

Once derivatized, the resulting compound (e.g., this compound methyl ester) can be readily analyzed. The separation is typically carried out on a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5 or HP-5ms). A Flame Ionization Detector (FID) provides excellent sensitivity for the derivatized hydrocarbon-rich analytes, while a Mass Spectrometer (MS) allows for definitive identification based on the fragmentation pattern of the derivative.

Table 2: Typical GC Conditions for Analysis of Derivatized Carboxylic Acids

| Parameter | General Conditions |

| Derivatization | Required (Esterification or Silylation) colostate.edu |

| Column | Capillary column (e.g., DB-5, HP-5ms, 30m x 0.25mm) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Example: Start at 60°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp | 280-300 °C |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure and other properties.

Electronic Structure Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For many organic molecules, these values are calculated to predict their behavior in chemical reactions.

Geometrical Parameter Optimization

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This information is foundational for understanding all other molecular properties.

Vibrational Spectra Simulation

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify characteristic functional groups and compare theoretical spectra with experimental results to confirm a molecule's structure.

Molecular Electrostatic Potential (MEP) and Charge Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how a molecule will interact with other chemical species. researchgate.netnih.gov Charge analysis methods, such as Mulliken population analysis, assign partial charges to each atom in the molecule, offering further insight into its electronic properties. researchgate.net

Nonlinear Optical Properties

Computational chemistry can also be used to predict the nonlinear optical (NLO) properties of a molecule. nih.gov This involves calculating parameters like polarizability and hyperpolarizability, which describe how a molecule's charge distribution is affected by an external electric field. nih.gov Molecules with significant NLO properties are of interest for applications in optoelectronics and materials science. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the behavior of molecules over time. These simulations can model the interactions of 5-Methyloxolane-3-carboxylic acid with solvents or biological macromolecules, offering a dynamic picture of its behavior in different environments. Such studies are invaluable for predicting physical properties like solubility and for understanding potential biological activity.

Solvation Studies (e.g., COSMO-RS, HSP)

Understanding how a molecule interacts with solvents is crucial for applications such as reaction optimization, purification, and formulation. Solvation models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and Hansen Solubility Parameters (HSP) are powerful predictive tools.

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of liquids and solutions. hansen-solubility.comhansen-solubility.com It uses the screening charge density on the surface of a molecule to calculate its chemical potential in a given solvent, allowing for the prediction of solubility, partition coefficients, and vapor pressures. hansen-solubility.com A COSMO-RS study of this compound would involve calculating its σ-profile, which is a histogram of the screening charge densities. This profile would reveal the molecule's polar and non-polar characteristics, providing insights into its solubility in various solvents. For example, studies on related molecules like 2-methyloxolane have utilized COSMO-RS to predict their solvation capabilities. nih.gov

Hansen Solubility Parameters (HSP) provide a more empirical approach to predict solubility. hansen-solubility.comwikipedia.org A molecule is characterized by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding). wikipedia.org The principle is that "like dissolves like," meaning that substances with similar HSP values are likely to be miscible. While specific HSP values for this compound are not published, values for related furan (B31954) derivatives are available and can offer a rough estimate. stevenabbott.co.uk For instance, the presence of the carboxylic acid group would be expected to contribute significantly to the δH value due to its hydrogen-bonding capability.

Table 2: Illustrative Hansen Solubility Parameters for Related Compounds

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Furan | 17.0 | 1.8 | 5.3 |

| Tetrahydrofuran (B95107) | 16.8 | 5.7 | 8.0 |

| This compound | Data not available | Data not available | Data not available |

Source: Adapted from publicly available data. stevenabbott.co.uk The values for this compound are not available.

Mechanistic Insights from Computational Data

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing information about transition states, reaction intermediates, and activation energies that can be difficult to obtain experimentally. For this compound, computational studies could investigate various reactions, such as esterification, decarboxylation, or ring-opening reactions.

For example, a study on the isomerization of oxetane-carboxylic acids to lactones utilized computational methods to explore the reaction mechanism, revealing that the process could be catalyzed by another molecule of the acid. nih.gov Similarly, computational investigations into the pyrolysis of esters have provided detailed insights into the transition state structures and reaction kinetics. nih.gov A computational study of a reaction involving this compound would typically involve mapping the potential energy surface of the reaction pathway using methods like DFT. This would allow for the identification of the transition state structure and the calculation of the activation barrier, providing a quantitative measure of the reaction rate.

The Emerging Potential of this compound in Synthesis and Sustainable Chemistry

While extensive, specific research on this compound is still emerging, its structural characteristics—a substituted five-membered ether ring (oxolane) combined with a carboxylic acid group—position it as a molecule of significant interest in organic synthesis and materials science. By examining the established roles of analogous chemical structures, we can infer its potential applications and future research directions.

Applications in Organic Synthesis and Materials Science

The unique combination of a heterocyclic core and a reactive carboxylic acid functional group in 5-Methyloxolane-3-carboxylic acid suggests its utility in several areas of chemical synthesis.

Although specific examples detailing the use of this compound in the synthesis of complex molecules are not widely documented, the general class of heterocyclic carboxylic acids serves as a cornerstone for constructing intricate molecular architectures. These compounds are prized as versatile synthons, or building blocks, because the heterocyclic ring provides a rigid, three-dimensional scaffold, while the carboxylic acid group offers a reactive handle for a multitude of chemical transformations.

For instance, related tetrahydrofuran (B95107) derivatives are integral components in the synthesis of various natural products and pharmaceuticals. The carboxylic acid moiety can be readily converted into esters, amides, alcohols, or other functional groups, enabling its incorporation into larger, more complex structures. Chiral building blocks derived from natural sources, such as amino acids or sugars, are frequently used to introduce stereocenters into a target molecule, and it is plausible that a chiral form of this compound could serve a similar purpose. nih.govresearchgate.netmdpi.com

Table 1: Common Transformations of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Coupling | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

In asymmetric synthesis, a chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While there is no specific research demonstrating the use of this compound as a chiral auxiliary, its structure contains stereocenters (at C3 and C5), making its enantiomerically pure forms potential candidates for such applications.

The principle of a chiral auxiliary relies on its defined three-dimensional structure to sterically hinder one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This process induces the formation of one enantiomer of the product over the other. After the desired stereocenter is created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. Given the prevalence of chiral building blocks in modern drug discovery, the development of novel auxiliaries is an active area of research. nih.govresearchgate.netsigmaaldrich.com The oxolane ring of this compound could provide the necessary steric environment to direct stereoselective reactions on a molecule temporarily attached to its carboxylic acid group.

Substituted tetrahydrofuran rings are key structural motifs in numerous biologically active compounds. The synthesis of complex pharmaceutical agents often relies on robust, well-defined intermediates that can be elaborated into the final product. Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, a compound structurally related to the subject molecule, have been patented as crucial precursors in the manufacture of therapeutic agents. google.com

These intermediates provide a stable core structure that can be functionalized in a controlled manner. The development of synthetic routes to molecules like this compound is a key step toward their use as intermediates. For example, a process for synthesizing 3-methyltetrahydrofuran (B83541) involves the esterification of 3-(hydroxymethyl)tetrahydrofuran, followed by pyrolysis and hydrogenation, demonstrating a pathway to related substituted oxolanes. google.com Such synthetic intermediates are valuable as they allow for the systematic modification of a molecule's periphery to optimize its biological activity or material properties.

The transition to a sustainable chemical industry has spurred significant research into bio-based platform chemicals and solvents. One of the most prominent examples is 2-Methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), a bio-based solvent increasingly used as a greener alternative to petroleum-derived solvents like tetrahydrofuran (THF) and n-hexane. nih.govresearchgate.net

2-MeTHF is typically produced from renewable biomass precursors such as levulinic acid or furfural. researchgate.net These platform molecules are derived from the carbohydrate fractions of lignocellulosic biomass. The synthesis pathways involve hydrogenation and dehydration steps. Given this context, this compound, as a substituted oxolane, fits within the chemical space of bio-based building blocks. It could potentially be derived from similar biorefinery streams or serve as a precursor itself, which upon decarboxylation would yield a substituted oxolane. The development of pathways to and from such oxolane carboxylic acids could expand the portfolio of available bio-based chemicals for producing polymers, solvents, and other value-added products. nih.gov

Table 2: Comparison of 2-Methyloxolane (2-MeTHF) with a Conventional Solvent

| Property | 2-Methyloxolane (2-MeTHF) | n-Hexane |

|---|---|---|

| Source | Renewable (Biomass) nih.gov | Petroleum nih.gov |

| Boiling Point | ~80 °C | ~69 °C |

| Water Solubility | Limited | Insoluble |

| Key Hazard | Flammable | Neurotoxic, Flammable nih.gov |

| Application | "Green" Solvent, Reaction Medium nih.govresearchgate.net | Extraction Solvent, Industrial Cleaner |

Biological Activity Studies of 5 Methyloxolane 3 Carboxylic Acid Derivatives

In Vitro Mechanistic Investigations of Biological Interactions

The in vitro evaluation of 5-methyloxolane-3-carboxylic acid derivatives has provided foundational knowledge regarding their mechanisms of action. These studies are crucial for identifying potential therapeutic applications and guiding further drug development efforts.

Enzyme Inhibition and Activation Studies

Derivatives of various heterocyclic carboxylic acids have demonstrated significant enzyme-inhibiting properties. For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and shown to inhibit xanthine (B1682287) oxidase, with most compounds exhibiting potency in the micromolar to submicromolar range. nih.gov In another study, halo-substituted mixed ester/amide-based derivatives were identified as potent inhibitors of jack bean urease. semanticscholar.org One particular derivative showed remarkable activity, significantly better than the standard inhibitor, thiourea. semanticscholar.org The study highlighted the crucial role of the halo-substituted benzoyl moiety and alkyl-substituted anilines in the inhibitory activity. semanticscholar.org

Furthermore, research into 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives revealed their potential as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with some derivatives showing submicromolar IC50 values. researchgate.netsigmaaldrich.com Similarly, salts of 5-methylpyrazole-3-carboxylic acid with basically substituted adenine (B156593) derivatives have been shown to possess significant lipolysis inhibitory activity, being much more potent than the free acid itself. nih.gov The inhibition of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, has been achieved with carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides, suggesting a potential treatment for obesity and metabolic syndrome. nih.gov

| Derivative Class | Target Enzyme | Key Findings |

| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Micromolar to submicromolar inhibition. nih.gov |

| Halo-substituted ester/amide derivatives | Jack Bean Urease | Potent inhibition, surpassing standard inhibitors. semanticscholar.org |

| 3-Hydroxybenzo[b]thiophene-2-carboxylic acids | 5-LOX/COX | Dual inhibition with submicromolar IC50 values. researchgate.netsigmaaldrich.com |

| 5-Methylpyrazole-3-carboxylic acid salts | Lipolysis | Significantly more potent than the free acid. nih.gov |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | DGAT-1 | Potent and selective inhibition. nih.gov |

Receptor Binding Interactions

The interaction of carboxylic acid derivatives with various receptors has also been a focus of investigation. A study on quinolinecarboxylic acid amides and esters demonstrated their affinity for 5-HT3 receptors, with some derivatives exhibiting high affinity and selectivity over 5-HT4 and D2 receptors. researchgate.net These compounds were found to act as moderate 5-HT3 receptor antagonists. researchgate.net The ability of the 5-HT3 receptor to accommodate the acyl group of these derivatives was a key finding. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have been instrumental in understanding the binding modes of these derivatives with their target proteins. For a potent 5-phenylisoxazole-3-carboxylic acid derivative, a molecular modeling study provided insights into its interaction with xanthine oxidase, paving the way for the design of new inhibitors. nih.gov In the case of urease inhibitors, virtual screening showed that the most potent compounds had strong binding energies, and the interactions with the enzyme's active site were visualized. semanticscholar.org

For dual 5-LOX/COX inhibitors, docking studies helped to understand the binding modes within the active sites of the target enzymes. researchgate.net Similarly, for modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), docking revealed that both agonist and inverse agonist activities were influenced by interactions with specific hydrophilic regions of the receptor. semanticscholar.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For polyphenolic acid derivatives, it was found that the number of hydroxyl groups on the aromatic ring significantly influenced their cytotoxic effects. uc.pt In the case of pyrazole (B372694) carboxylic acid derivatives with antifungal activity, the positions of electronegative atoms like fluorine and oxygen were found to be critical for their potency against Candida albicans. nih.gov

For 5-phenylthiophenecarboxylic acid derivatives developed as antirheumatic agents, specific substitutions on the phenyl ring led to compounds with more potent activity than the parent compound. nih.gov In a series of coumarin (B35378) derivatives with antifungal activity, the introduction of electron-withdrawing groups, such as nitro groups, was found to positively contribute to their fungicidal activity. mdpi.com Similarly, for 5-phenylisoxazole-3-carboxylic acid methyl ester-chalcone hybrids active against Mycobacterium tuberculosis, the nature and position of substituents on the chalcone (B49325) moiety played a significant role in their antimycobacterial potency. nih.gov

Antimicrobial and Antifungal Activity Investigations of Derivatives

The antimicrobial and antifungal potential of various carboxylic acid derivatives has been extensively studied. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened against several bacterial and fungal pathogens, with many showing inhibitory effects, particularly against Candida species. nih.gov Coumarin-3-carboxylic acids also demonstrated inhibitory effects on the growth of various bacterial and fungal strains. rsc.org

Research on 2-methyl-5-aryl-3-furoic acids and their derivatives revealed interesting antifungal activity, although their antibacterial activity was poor. nih.gov The substituent on the aryl group at the C5 position of the furan (B31954) ring was found to affect the antifungal activity. nih.gov Thieno[2,3-d]pyrimidine-6-carboxylic acid amides have also been prepared and shown to possess antimicrobial activity. uran.ua

| Derivative Class | Activity | Key Findings |

| Pyrazole-3-carboxylic acids | Antibacterial, Antifungal | Inhibitory effects on various bacterial and fungal pathogens, especially Candida species. nih.gov |

| Coumarin-3-carboxylic acids | Antimicrobial | Inhibitory effects on the growth of several bacterial and fungal strains. rsc.org |

| 2-Methyl-5-aryl-3-furoic acids | Antifungal | Interesting antifungal activity, influenced by aryl substituents. nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxylic acid amides | Antimicrobial | Demonstrated antimicrobial properties. uran.ua |

Potential as Unnatural Amino Acids or Peptide Building Blocks

Unnatural amino acids (UAAs) are valuable tools in drug discovery and peptide engineering. sigmaaldrich.com They can be used to create peptidomimetics with enhanced stability and biological activity. sigmaaldrich.commdpi.com 5-amino-3-methyl-isoxazole-4-carboxylic acid, a β-amino acid, has been successfully incorporated into peptides using solid-phase synthesis. mdpi.comnih.gov This demonstrates the potential for using such heterocyclic carboxylic acid derivatives to create novel peptides with unique properties. mdpi.comnih.gov The development of new methods for synthesizing and incorporating UAAs, such as through C-H bond functionalization, is an active area of research. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Gaps

Research into oxolane (tetrahydrofuran) derivatives has established them as significant structural motifs in a wide array of biologically active molecules and natural products. nih.gov The substituted tetrahydrofuran (B95107) core is prevalent in compounds such as lignans (B1203133) and polyether ionophores. nih.gov While extensive research exists for the broader class of substituted tetrahydrofurans, including their stereoselective synthesis and application as intermediates, specific data and dedicated studies on 5-Methyloxolane-3-carboxylic acid are not extensively detailed in the available literature.

The primary focus of current research in the broader field of oxolanes includes the development of stereoselective synthesis methods, such as those involving intramolecular SN2 reactions and conjugate additions. nih.gov However, a significant research gap exists in the specific characterization, synthesis optimization, and exploration of the biological or material properties of this compound itself. Its potential applications, reaction kinetics, and spectroscopic data are not well-documented, representing a considerable void in the scientific literature.

Emerging Methodologies and Technologies in Oxolane Chemistry

The field of oxolane chemistry is continually evolving, with several emerging technologies poised to accelerate research and development. These advancements are critical for synthesizing and understanding novel derivatives like this compound.

Flow Chemistry: This technology is being harnessed to optimize waste treatment of solvents like tetrahydrofuran (THF), a parent compound to oxolanes. sterlingpharmasolutions.com By enabling continuous processing, flow chemistry can improve efficiency and safety in chemical reactions, which could be applied to the synthesis and modification of oxolane derivatives. sterlingpharmasolutions.com It offers the potential for more controlled and scalable production processes. sterlingpharmasolutions.com

Bio-based Routes: There is a growing trend towards sustainable chemistry, with significant interest in producing oxolane derivatives from renewable resources. Bio-based routes, such as the conversion of levulinic acid to 2-methyloxolane (also known as 2-methyltetrahydrofuran), are gaining traction. nih.govresearchgate.net This shift is driven by sustainability goals and the potential for more cost-effective and environmentally friendly production at scale. mordorintelligence.com

Advanced Catalysis: Innovations in catalysis, including enantioselective organocatalysis and the use of frustrated Lewis pairs for metal-free catalysis, are opening new synthetic pathways. iupac.orgd-nb.info A recent development involves a palladium-catalyzed heteroannulation method using urea ligands to generate a wide range of polysubstituted tetrahydrofuran rings. chemrxiv.org These methods allow for the precise construction of complex oxolane structures with high stereoselectivity. nih.gov

Computational Chemistry: Predictive methods, such as the conductor-like screening model for real solvents (COSMO-RS), are being used to analyze the solubility and properties of oxolane derivatives like 2-methyloxolane for specific applications, such as green extraction. nih.gov These computational tools can guide experimental work and accelerate the discovery of new applications.

These emerging technologies provide a powerful toolkit for future investigations into the synthesis, properties, and applications of specific oxolane compounds.

Prospective Avenues for Research on this compound

Given the current research landscape, several prospective avenues for future research on this compound can be identified:

Novel Synthetic Strategies: Future work should focus on developing and optimizing synthetic routes to this compound. This could involve applying emerging catalytic methods to control stereochemistry, which is often crucial for biological activity. Exploring bio-based starting materials for its synthesis would align with the broader trend of green chemistry.

Medicinal Chemistry Applications: The oxetane ring, a related cyclic ether, has been increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability. acs.org Research could explore whether the this compound scaffold can serve a similar purpose as a building block in drug discovery. Its structural features could be valuable in the design of novel therapeutic agents, particularly as derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated for pharmaceutical applications. google.com

Material Science and Green Solvents: The parent compound, tetrahydrofuran, and its derivatives like 2-methyloxolane are widely used as solvents. nih.govmarketresearchfuture.com Investigating the physical and chemical properties of this compound could reveal its potential as a novel green solvent, a monomer for biodegradable polymers, or a precursor for other functional materials. Research into its use as a bio-based solvent alternative is a promising direction. nih.govunito.it

Thorough Physicochemical and Biological Characterization: A fundamental research avenue is the comprehensive characterization of the compound. This includes detailed spectroscopic analysis, determination of physical properties, and screening for biological activity. Understanding its fundamental properties is a prerequisite for any future application-oriented research.

Q & A

Q. How should researchers assess the acute toxicity of this compound?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodent models. Administer graduated doses (5–2000 mg/kg) and monitor for 14 days. For in vitro assays, use cell viability tests (e.g., MTT assay) on human hepatocytes. Cross-reference with structurally similar compounds (e.g., tetrahydrofuran derivatives) if data is limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.